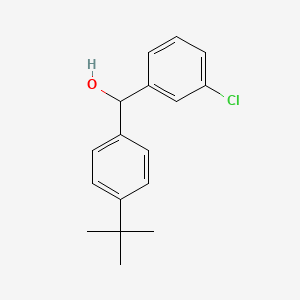

4-tert-Butyl-3'-chlorobenzhydrol

説明

The benzhydrol, or diphenylmethanol, framework is a cornerstone in organic synthesis, characterized by a hydroxyl group attached to a carbon atom that is bonded to two phenyl rings. This structural motif is a precursor to a multitude of more complex molecules and is a key intermediate in various chemical transformations. The versatility of benzhydrols stems from the reactivity of the hydroxyl group and the ability to modify the phenyl rings with a wide array of substituents, thereby fine-tuning the electronic and steric properties of the molecule.

The synthesis of benzhydrol derivatives has a rich history, with early methods dating back to the development of organometallic chemistry. The Grignard reaction, a foundational method for carbon-carbon bond formation, has been extensively used to synthesize unsymmetrical benzhydrols by reacting a Grignard reagent with a substituted benzaldehyde. Another classical approach involves the reduction of the corresponding benzophenones. sciencemadness.org Over the years, a variety of reducing agents, from sodium borohydride (B1222165) to catalytic hydrogenation, have been employed for this transformation. acs.orgcmu.eduacs.orgpitt.edu

Substituted benzhydrols are of significant interest due to their prevalence as structural motifs in medicinally important compounds. medchemexpress.comwikipedia.orgchemicalbook.com They serve as key intermediates in the synthesis of a range of pharmaceuticals, including antihistamines, and are explored for their potential in various therapeutic areas. nih.govthegoodscentscompany.com The ability to introduce different substituents onto the phenyl rings allows for the systematic exploration of structure-activity relationships, a critical aspect of drug discovery.

Within the diverse family of substituted benzhydrols, 4-tert-Butyl-3'-chlorobenzhydrol presents a unique combination of steric and electronic features. The tert-butyl group on one phenyl ring introduces significant steric bulk, which can influence the molecule's conformation and its interactions with other molecules. On the other phenyl ring, the chlorine atom at the meta position acts as an electron-withdrawing group through induction and a weak deactivator in electrophilic aromatic substitution.

This specific substitution pattern suggests potential research avenues in asymmetric synthesis, where the steric hindrance of the tert-butyl group could direct the stereochemical outcome of reactions. Furthermore, the electronic dissymmetry of the two phenyl rings makes this molecule an interesting substrate for studying reaction mechanisms and the effects of substituents on reactivity.

Despite these intriguing structural features, a comprehensive review of the scientific literature reveals a notable scarcity of research specifically focused on this compound. While the synthesis and properties of numerous other substituted benzhydrols have been extensively documented, this particular compound remains largely unexplored.

Basic chemical data for this compound is available from chemical suppliers, providing a foundational starting point for future research.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 40626-12-8 |

| Molecular Formula | C17H19ClO |

| Molecular Weight | 274.79 g/mol |

This data is compiled from chemical supplier information.

The current academic landscape for substituted benzhydrols is vibrant, with ongoing research into new synthetic methodologies, catalytic applications, and their use as building blocks in medicinal chemistry and materials science. However, the lack of dedicated studies on this compound represents a significant research gap.

The absence of detailed research findings for this compound means that its specific reactivity, spectroscopic characterization, and potential applications are yet to be determined. This presents an opportunity for new research initiatives. For instance, a systematic study of its synthesis, perhaps through a Grignard reaction between 4-tert-butylphenylmagnesium bromide and 3-chlorobenzaldehyde (B42229) or the reduction of 4-tert-butyl-3'-chlorobenzophenone (B1302609), would provide valuable experimental data.

Furthermore, the unique substitution pattern of this compound makes it a candidate for studies in areas such as:

Asymmetric Catalysis: Investigating its use as a chiral ligand or auxiliary in asymmetric transformations.

Medicinal Chemistry: Synthesizing derivatives and screening them for biological activity.

Materials Science: Exploring its potential as a monomer or functional additive in polymer chemistry.

The table below outlines potential areas of research that could fill the existing knowledge gap for this compound.

Table 2: Potential Research Areas for this compound

| Research Area | Potential Focus |

| Synthetic Chemistry | Optimization of synthetic routes (e.g., Grignard, reduction). |

| Spectroscopy | Detailed NMR, IR, and Mass Spectrometry characterization. |

| Stereochemistry | Resolution of enantiomers and study of their properties. |

| Medicinal Chemistry | Exploration of biological activities of the compound and its derivatives. |

Structure

3D Structure

特性

IUPAC Name |

(4-tert-butylphenyl)-(3-chlorophenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClO/c1-17(2,3)14-9-7-12(8-10-14)16(19)13-5-4-6-15(18)11-13/h4-11,16,19H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLEGYSXCVHISNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373794 | |

| Record name | 4-tert-Butyl-3'-chlorobenzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40626-12-8 | |

| Record name | 4-tert-Butyl-3'-chlorobenzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Tert Butyl 3 Chlorobenzhydrol

Conventional and Modern Synthetic Routes to Benzhydrol Cores

The foundational methods for constructing the benzhydrol core of 4-tert-butyl-3'-chlorobenzhydrol involve either building the carbon skeleton via a Grignard-mediated pathway or reducing a pre-synthesized ketone.

Grignard-Mediated Pathways for Benzhydrol Synthesis

The Grignard reaction is a classic and versatile method for forming carbon-carbon bonds. youtube.commasterorganicchemistry.com For the synthesis of this compound, this can be achieved in two primary ways:

Route A: Reacting the Grignard reagent derived from 1-bromo-4-tert-butylbenzene (B1210543) (4-tert-butylphenylmagnesium bromide) with 3-chlorobenzaldehyde (B42229).

Route B: Reacting the Grignard reagent from 1-bromo-3-chlorobenzene (B44181) (3-chlorophenylmagnesium bromide) with 4-tert-butylbenzaldehyde.

In both routes, the organomagnesium halide acts as a powerful nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. youtube.com The reaction is typically conducted in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to stabilize the Grignard reagent. youtube.comyoutube.com Following the initial addition, an acidic workup is performed to protonate the resulting alkoxide, yielding the final benzhydrol product. youtube.comchemicalforums.com While effective in creating the desired connectivity, this method produces a racemic mixture, meaning both the (R) and (S) enantiomers are formed in equal amounts.

Table 1: Grignard Reaction Pathways for this compound

| Route | Grignard Reagent | Aldehyde | Product |

| A | 4-tert-butylphenylmagnesium bromide | 3-chlorobenzaldehyde | This compound |

| B | 3-chlorophenylmagnesium bromide | 4-tert-butylbenzaldehyde | This compound |

Reduction Strategies for Corresponding Ketones

An alternative and widely used approach is the reduction of the corresponding ketone, 4-tert-butyl-3'-chlorobenzophenone (B1302609). This two-step process first involves the synthesis of the ketone, often via a Friedel-Crafts acylation, followed by its reduction.

The reduction of the carbonyl group can be accomplished using various reducing agents. tamu.edu

Metal Hydride Reagents: Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common choices. NaBH₄ is a milder reductant that can be used in protic solvents like methanol (B129727) or ethanol, offering good selectivity for ketones and aldehydes. tamu.edu LiAlH₄ is a much stronger reducing agent and must be used in anhydrous, aprotic solvents like THF or diethyl ether.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. While effective, over-reduction to the corresponding diphenylmethane (B89790) can be a side reaction. acs.org However, specific catalysts, such as ruthenium complexes like trans-RuCl₂(phosphine)₂(1,2-diamine), have been developed to selectively hydrogenate benzophenones to benzhydrols with high yields and minimal over-reduction. cmu.eduacs.org

Like the Grignard pathway, these standard reduction methods are not stereoselective and yield a racemic product.

Table 2: Common Reducing Agents for Benzophenone (B1666685) Conversion

| Reducing Agent | Solvent | Key Characteristics |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild, selective for carbonyls, can be used in protic solvents. tamu.edu |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether, THF | Powerful, must be used in anhydrous aprotic solvents. |

| Catalytic Hydrogenation (H₂/Catalyst) | Various | Can lead to over-reduction; selectivity depends on the catalyst. acs.org |

| Ruthenium Complexes | 2-Propanol | High selectivity for benzhydrol formation. cmu.eduacs.org |

Stereoselective Synthesis of this compound

For applications where a single enantiomer of this compound is required, stereoselective synthesis is essential. numberanalytics.com These advanced methods aim to control the formation of the new stereocenter at the carbinol carbon.

Asymmetric Catalysis in Benzhydrol Formation

Asymmetric catalysis is a powerful strategy that uses a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. The most prominent method for asymmetrically synthesizing benzhydrols is the catalytic reduction of the corresponding unsymmetrical benzophenones.

Pioneering work in this area has utilized chiral ruthenium (Ru) catalysts for asymmetric hydrogenation and transfer hydrogenation. cmu.edu For instance, complexes like trans-RuCl₂[(S)-xylbinap][(S)-daipen] have been shown to be highly effective for the asymmetric hydrogenation of unsymmetrical diaryl ketones, yielding chiral diarylmethanols with high enantiomeric excess (ee). cmu.edu Similarly, bifunctional oxo-tethered ruthenium catalysts are used for asymmetric transfer hydrogenation, where a mixture of formic acid and triethylamine (B128534) serves as the hydrogen source. acs.orgthieme-connect.com These catalysts can effectively differentiate between the two electronically and sterically distinct aryl groups of the ketone, such as the 4-tert-butylphenyl and 3-chlorophenyl groups, leading to excellent enantioselectivity (often >99% ee). acs.org The catalyst's chiral ligands create a chiral environment that forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer.

Chiral Auxiliaries and Reagents in Stereocontrol

Another approach involves the use of chiral auxiliaries. york.ac.uk A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct a reaction stereoselectively. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is removed. For example, a chiral auxiliary could be attached to one of the starting materials to direct the Grignard addition or another C-C bond-forming reaction. Popular auxiliaries include certain oxazolidinones and pseudoephedrine derivatives, which create steric hindrance that guides the incoming reagent to one face of the molecule. wikipedia.orgharvard.edu

Chiral reagents are used in stoichiometric amounts to effect a stereoselective transformation. A relevant example is the use of chiral boron-based reducing agents for the reduction of the ketone.

Diastereoselective Approaches

Diastereoselective methods involve creating a second stereocenter in the molecule, which then influences the stereochemical outcome of the reaction at the target center. ethz.ch In the context of synthesizing this compound, this could be less direct. A substrate could be designed that already contains a chiral center. The existing chirality would then direct the reduction of the ketone or the addition of a Grignard reagent in a diastereoselective manner, favoring one of two possible diastereomers. Following the reaction, the guiding chiral center could be removed if not desired in the final product. This strategy relies on the principle that the transition states leading to different diastereomers have different energies, allowing for selective formation of the more stable one. nih.gov

Optimization and Scalability Studies in the Synthesis of this compound

The primary and most direct route for the synthesis of this compound is the Grignard reaction. This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide to a carbonyl compound. In this case, the reaction would proceed between 4-tert-butylphenylmagnesium bromide and 3-chlorobenzaldehyde.

Reaction Scheme:

A Representative Synthetic Procedure:

A typical laboratory-scale synthesis would involve the slow addition of a solution of 3-chlorobenzaldehyde in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to a solution of 4-tert-butylphenylmagnesium bromide at a controlled temperature, often at 0 °C to ambient temperature. The Grignard reagent itself is prepared by reacting 4-tert-butylbromobenzene with magnesium turnings in anhydrous ether. libretexts.org After the addition is complete, the reaction mixture is typically stirred for a period to ensure completion, followed by quenching with an aqueous acidic solution, such as dilute sulfuric acid or ammonium (B1175870) chloride, to hydrolyze the intermediate magnesium alkoxide. youtube.com

The crude product is then extracted with an organic solvent, washed, dried, and purified, commonly by recrystallization or column chromatography, to yield the final this compound.

Optimization of this synthesis is crucial for improving yield, purity, and cost-effectiveness, particularly when considering larger-scale production. Key parameters that can be systematically varied and studied include:

Solvent: The choice of solvent can significantly impact the solubility of the Grignard reagent and the reaction rate. While diethyl ether and THF are common, their volatility and potential for peroxide formation are drawbacks.

Temperature: Grignard reactions are exothermic. Maintaining an optimal temperature is critical to prevent side reactions, such as Wurtz coupling of the Grignard reagent.

Reagent Stoichiometry: The molar ratio of the Grignard reagent to the aldehyde can be adjusted to maximize the conversion of the limiting reagent and minimize the formation of byproducts.

Addition Rate: A slow and controlled addition of the aldehyde to the Grignard reagent is generally preferred to manage the exothermicity of the reaction.

Interactive Data Table: Hypothetical Optimization of Grignard Reaction for this compound Synthesis

| Experiment | Solvent | Temperature (°C) | Molar Ratio (Grignard:Aldehyde) | Yield (%) | Purity (%) |

| 1 | Diethyl Ether | 0 | 1.1:1 | 85 | 95 |

| 2 | THF | 0 | 1.1:1 | 88 | 96 |

| 3 | 2-MeTHF | 0 | 1.1:1 | 87 | 97 |

| 4 | THF | 25 | 1.1:1 | 82 | 93 |

| 5 | THF | 0 | 1.5:1 | 90 | 94 |

This table presents hypothetical data for illustrative purposes.

For scalability, the primary challenges include efficient heat dissipation from the exothermic reaction and ensuring adequate mixing in larger reaction vessels. The use of jacketed reactors with precise temperature control is essential. Furthermore, the handling of large quantities of flammable ether solvents requires stringent safety protocols.

Novel Synthetic Approaches and Green Chemistry Principles Applied to this compound

Modern synthetic chemistry places a strong emphasis on the development of more environmentally benign and sustainable processes. The application of green chemistry principles to the synthesis of this compound can address some of the drawbacks of the traditional Grignard reaction.

Alternative Solvents: A key area of improvement is the replacement of traditional ether solvents. 2-Methyltetrahydrofuran (2-MeTHF) has emerged as a promising green alternative. Derived from renewable resources like corn cobs and sugarcane bagasse, 2-MeTHF exhibits a higher boiling point and a lower tendency to form peroxides compared to THF and diethyl ether, making it a safer option for industrial-scale synthesis.

Energy Efficiency: The use of sonication, or ultrasound, has been shown to initiate and accelerate Grignard reactions, potentially leading to lower reaction temperatures and shorter reaction times. This can contribute to a more energy-efficient process.

Future research may also explore flow chemistry for the synthesis of this compound. Continuous flow reactors offer superior heat and mass transfer, allowing for better control over reaction parameters and potentially higher yields and purity. This approach can also enhance the safety of the process by minimizing the volume of hazardous reagents handled at any given time.

Mechanistic Investigations of Reactions Involving 4 Tert Butyl 3 Chlorobenzhydrol

Reaction Pathways for Derivatization of the Hydroxyl Group

The hydroxyl (-OH) group is the primary site of reactivity in 4-tert-Butyl-3'-chlorobenzhydrol, allowing for a variety of transformations.

Esterification: The conversion of this compound to its corresponding ester can be achieved through several mechanistic routes. The most common is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis. masterorganicchemistry.com The mechanism proceeds through the following reversible steps:

Protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. youtube.com

Nucleophilic attack by the hydroxyl oxygen of the benzhydrol onto the activated carbonyl carbon, forming a tetrahedral intermediate. youtube.comyoutube.com

A proton transfer occurs from the newly added hydroxyl group to one of the existing hydroxyls. youtube.com

This creates a good leaving group (water), which is eliminated, reforming the carbonyl double bond.

Deprotonation of the carbonyl oxygen yields the final ester product and regenerates the acid catalyst. masterorganicchemistry.com

Due to the steric hindrance from the bulky benzhydrol structure, the Fischer esterification may be slow. A milder alternative is the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This method avoids the harsh acidic conditions and high temperatures often required for Fischer esterification, which is beneficial for sterically hindered alcohols. organic-chemistry.org

Etherification: Etherification of this compound typically follows a Williamson ether synthesis pathway or an acid-catalyzed dehydration route.

Williamson Ether Synthesis: This involves deprotonating the benzhydrol's hydroxyl group with a strong base (like sodium hydride) to form a more nucleophilic alkoxide. This alkoxide then undergoes an SN2 reaction with a primary alkyl halide to form the ether.

Acid-Catalyzed Etherification: In the presence of an acid catalyst, the hydroxyl group is protonated, forming a good leaving group (water). This facilitates the formation of a resonance-stabilized benzhydryl carbocation. Another molecule of the alcohol can then act as a nucleophile, attacking the carbocation to form a symmetrical ether after deprotonation. Alternatively, if another alcohol is used as the solvent, an unsymmetrical ether can be formed, as seen in the methanolysis of substituted benzhydrols. rsc.orgresearchgate.net

Oxidation: The secondary alcohol functionality of the benzhydrol moiety can be readily oxidized to form the corresponding ketone, 4-tert-butyl-3'-chlorobenzophenone (B1302609). This transformation involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbinol carbon. Common oxidizing agents for this purpose include:

Chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC).

Sodium hypochlorite (B82951) (household bleach) in the presence of an acid catalyst. wpmucdn.com

Manganese-based reagents (e.g., potassium permanganate). google.com

Oxidation systems utilizing tert-butyl hydroperoxide (TBHP) with a metal catalyst. researchgate.net

The reaction mechanism generally involves the formation of an intermediate, such as a chromate (B82759) ester in the case of chromium reagents, followed by an elimination step where a base removes the proton from the carbinol carbon, leading to the formation of the C=O double bond. wpmucdn.com

Reduction: The benzhydrol moiety itself is the product of the reduction of the corresponding benzophenone (B1666685). The reduction of 4-tert-butyl-3'-chlorobenzophenone to this compound can be accomplished using various reducing agents.

Metal Hydride Reagents: Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used. tamu.edu The mechanism involves the nucleophilic transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon of the ketone. This forms an alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield the secondary alcohol. scribd.com

Catalytic Hydrogenation: This process involves reacting the ketone with hydrogen gas (H₂) over a metal catalyst, such as palladium, platinum, or a chiral ruthenium complex for asymmetric synthesis. cmu.edu

The reduction of the asymmetrically substituted benzophenone can lead to a chiral center at the benzhydryl carbon. The use of chiral reducing agents or catalysts can induce enantioselectivity in the formation of the alcohol. cmu.edu

Nucleophilic and Electrophilic Reactivity Profiles

Nucleophilic Reactivity: The primary nucleophilic site in this compound is the oxygen atom of the hydroxyl group, due to its lone pairs of electrons. This nucleophilicity is demonstrated in reactions such as:

Esterification: Where the alcohol attacks the electrophilic carbonyl carbon of a carboxylic acid or its derivative. masterorganicchemistry.com

Etherification (Williamson): Where the corresponding alkoxide acts as a potent nucleophile.

Electrophilic Reactivity: The main electrophilic site is the benzhydrylic carbon atom. Its electrophilicity is significantly enhanced when the hydroxyl group is protonated in an acidic medium, turning it into a good leaving group (H₂O). This leads to the formation of a resonance-stabilized secondary carbocation. This intermediate is highly susceptible to attack by nucleophiles in SN1-type reactions. rsc.orgresearchgate.net The stability of this carbocation is a key factor in the rates of such reactions.

The two benzene (B151609) rings can also act as nucleophiles in electrophilic aromatic substitution reactions. However, their reactivity is modulated by the attached substituents. The ring bearing the tert-butyl group is activated, while the ring with the chloro substituent is deactivated towards electrophilic attack. libretexts.org

Influence of Substituents (tert-Butyl and Chloro) on Reaction Kinetics and Thermodynamics

The substituents on the aromatic rings have a profound impact on the reactivity of this compound by altering electron density and steric accessibility. These effects are critical in reactions that involve the formation of a carbocation intermediate at the benzhydrylic position.

4-tert-Butyl Group: This is a bulky, electron-donating group.

Electronic Effect: It donates electron density to the aromatic ring primarily through an inductive effect. This helps to stabilize the adjacent benzhydrylic carbocation, thereby increasing the rate of reactions that proceed via an SN1 mechanism (e.g., acid-catalyzed etherification or solvolysis). rsc.orgresearchgate.net It is an activating group and directs incoming electrophiles to the ortho and para positions, although the ortho positions are sterically hindered. libretexts.org

Steric Effect: The large size of the tert-butyl group can sterically hinder attack at the adjacent ortho positions of the benzene ring. libretexts.org It can also influence the conformational preferences of the molecule and the approach of reagents to the benzylic center.

3'-Chloro Group: This substituent has opposing electronic effects.

Electronic Effect: The chlorine atom is strongly electron-withdrawing through its inductive effect (-I) due to its high electronegativity. However, it is weakly electron-donating through resonance (+R) via its lone pairs. libretexts.org Since it is in the meta position relative to the benzhydrylic carbon, its resonance effect does not extend to this carbon. Therefore, its powerful electron-withdrawing inductive effect dominates, destabilizing the formation of a positive charge on the benzhydrylic carbon. This effect slows down the rate of SN1-type reactions compared to an unsubstituted benzhydrol. rsc.orgresearchgate.net It deactivates its ring towards electrophilic substitution. libretexts.org

Interactive Data Table: Summary of Substituent Effects

| Substituent | Position | Electronic Effect (on Carbocation Stability) | Steric Effect | Impact on SN1 Rate |

| -C(CH₃)₃ | para | Donating (Inductive) - Stabilizing | High | Accelerating |

| -Cl | meta' | Withdrawing (Inductive) - Destabilizing | Moderate | Decelerating |

Catalytic Transformations Utilizing this compound as a Substrate or Ligand

This compound can serve as a key substrate in a variety of catalytic transformations.

As a Substrate:

Acid-Catalyzed Reactions: As detailed previously, it is a substrate for acid-catalyzed esterification and etherification. rsc.orgresearchgate.net

Catalytic Oxidation/Reduction: It is the product of catalytic reduction of the corresponding ketone and the substrate for catalytic oxidation to the same ketone. researchgate.netcmu.edu

Catalytic C-H Functionalization: Modern synthetic methods could potentially functionalize the C-H bonds on the aromatic rings or even at the benzylic position, using transition metal catalysts to install new functional groups. nih.gov

Suzuki-Miyaura Coupling Precursor: The hydroxyl group can be converted to a better leaving group (e.g., a triflate or halide). The resulting compound could then participate as a substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex biaryl structures. acs.org

As a Ligand: While less common, chiral benzhydrols can serve as precursors to ligands for asymmetric catalysis. The hydroxyl group provides a handle for further functionalization to create bidentate or polydentate ligands. The specific structure of this compound, with its distinct electronic and steric properties, could be used to synthesize a unique ligand whose coordination to a metal center could influence the stereochemical outcome of a catalyzed reaction.

Theoretical and Computational Studies of 4 Tert Butyl 3 Chlorobenzhydrol

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is extensively used for geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule. This process begins with an initial guess of the structure and iteratively adjusts atomic positions to minimize the forces on the atoms until a stable conformation, or energy minimum, is located on the potential energy surface.

For a molecule like 4-tert-Butyl-3'-chlorobenzhydrol, a functional such as B3LYP would typically be paired with a basis set like 6-31G(d) or a larger one, such as the def2-QZVP basis set, for more accurate results. ethz.ch The calculation yields precise data on bond lengths, bond angles, and dihedral angles that define the molecule's shape. By mapping the energy at various conformations, an energy landscape can be generated, revealing the relative stabilities of different isomers and the energy barriers between them.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Hypothetical DFT Calculation) This table represents the type of data obtained from a DFT geometry optimization. Actual values would require a specific calculation to be performed.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Lengths | ||

| C(aryl)-Cl | ~1.75 Å | |

| C(benzylic)-O | ~1.43 Å | |

| O-H | ~0.97 Å | |

| Bond Angles | ||

| C(aryl)-C(benzylic)-C(aryl) | ~112.5° | |

| C(benzylic)-O-H | ~108.0° | |

| Dihedral Angle |

DFT calculations also provide detailed information about the molecule's molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. The LUMO represents the region most likely to accept an electron, indicating sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

The electron density distribution, another output of these calculations, maps regions of high and low electron density across the molecule. An electrostatic potential (ESP) map can be generated from this data, visually representing the charge distribution. For this compound, one would expect high electron density around the electronegative chlorine and oxygen atoms, making these regions partially negative, while the hydroxyl proton would be a partially positive site.

Conformational Analysis and Energy Minima Predictions

Due to the single bonds connecting the two phenyl rings to the central carbinol carbon, this compound can exist in various conformations. Conformational analysis involves systematically exploring the rotation around these bonds to identify the most stable, low-energy conformers.

Computational methods can calculate the potential energy profile for rotation around the benzylic C-C bonds. ethz.ch This reveals the energy minima corresponding to stable staggered conformations and energy maxima corresponding to unstable eclipsed conformations. Studies on similar, sterically hindered molecules show that energy differences between conformers can be small (e.g., < 2 kcal/mol), suggesting that the groups might rotate with relative freedom at room temperature. ethz.ch The analysis would identify which arrangement—for instance, having the bulky tert-butyl group positioned away from the chlorinated ring—is energetically preferred.

Table 2: Example of Predicted Relative Energies for Conformers of this compound This table illustrates the typical output of a conformational analysis. The labels are hypothetical.

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| Anti-periplanar | 180° | 0.00 | Most Stable |

| Synclinal (Gauche) | 60° | +1.85 | Less Stable |

Reaction Pathway Modeling and Transition State Analysis for Reactions of this compound

Theoretical chemistry allows for the detailed investigation of chemical reaction mechanisms. For a potential reaction involving this compound, such as its oxidation to the corresponding benzophenone (B1666685) or its dehydration to form an alkene, computational modeling can map the entire reaction pathway.

Molecular Dynamics Simulations for Understanding Solution Behavior

While quantum calculations are excellent for single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to understand the behavior of molecules in a condensed phase, such as in a solvent. nih.gov An MD simulation models the movement of every atom in the system over time based on classical mechanics. nih.gov

For this compound dissolved in a solvent like water or toluene, an MD simulation could reveal:

Solvation Structure: How solvent molecules arrange themselves around the solute molecule, particularly around the polar hydroxyl group and the nonpolar tert-butyl group.

Conformational Dynamics: How the molecule flexes, bends, and rotates between different conformations in solution.

Hydrogen Bonding: The dynamics of hydrogen bond formation and breakage between the hydroxyl group and solvent molecules.

Stability Metrics: Analysis of the trajectory can provide metrics like the root-mean-square deviation (RMSD) to assess the stability of the molecule's conformation over the simulation time. nih.gov

Prediction of Spectroscopic Parameters from Computational Models

Computational models are highly effective at predicting various spectroscopic properties, which can then be compared with experimental data to confirm a molecule's structure.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated. The accuracy of these predictions is often high enough to help assign peaks in an experimental spectrum.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated. This allows for the prediction of an IR spectrum, where key peaks, such as the O-H stretch of the alcohol and C-Cl stretch, can be identified.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, corresponding to the wavelengths of maximum absorption (λ_max) in a UV-Vis spectrum.

Comparing these computationally predicted spectra with those obtained experimentally is a powerful method for structural verification. ethz.ch

Table 3: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data This table format is used to validate computational models against experimental results.

| Spectroscopic Data | Predicted Value (DFT) | Experimental Value |

|---|---|---|

| ¹H NMR Chemical Shift | ||

| -OH proton | 2.15 ppm | 2.20 ppm |

| Benzylic proton | 5.80 ppm | 5.84 ppm |

| IR Frequency | ||

| O-H stretch | 3550 cm⁻¹ | 3570 cm⁻¹ |

Derivatives and Analogs of 4 Tert Butyl 3 Chlorobenzhydrol: Synthesis and Academic Exploration

Synthesis of Novel Structural Analogs Based on the 4-tert-Butyl-3'-chlorobenzhydrol Scaffold

The synthesis of analogs of this compound typically involves well-established organometallic reactions. The primary route to the benzhydrol core is the Grignard reaction, where a substituted phenylmagnesium halide is reacted with a substituted benzaldehyde.

For the synthesis of this compound itself, one common approach would be the reaction of 3-chlorophenylmagnesium bromide with 4-tert-butylbenzaldehyde. Alternatively, 4-tert-butylphenylmagnesium bromide could be reacted with 3-chlorobenzaldehyde (B42229). The choice of reactants can be influenced by the commercial availability and reactivity of the starting materials.

The synthesis of novel structural analogs can be achieved by modifying the starting materials. For instance, introducing different substituents on either of the phenyl rings can lead to a diverse library of compounds. The following table provides examples of potential starting materials for the synthesis of various analogs:

| Aryl Halide for Grignard Reagent | Aldehyde/Ketone | Resulting Analog Scaffold |

| 1-bromo-3-chloro-5-fluorobenzene | 4-tert-butylbenzaldehyde | 3-chloro-5-fluoro substituted benzhydrol |

| 1-bromo-4-(trifluoromethyl)benzene | 3-chlorobenzaldehyde | 4-(trifluoromethyl)-3'-chloro benzhydrol |

| 1-bromo-3,5-dichlorobenzene | 4-tert-butylbenzaldehyde | 3,5-dichloro-4'-tert-butyl benzhydrol |

Another key method for synthesizing analogs is the Friedel-Crafts acylation followed by reduction. In this approach, a substituted benzene (B151609) can be acylated with a substituted benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form a substituted benzophenone (B1666685). The subsequent reduction of the ketone functionality, for example with sodium borohydride (B1222165), yields the desired benzhydrol analog.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

While specific SAR studies on this compound are not widely published, the principles of SAR can be inferred from studies on related substituted benzhydrols. The biological activity and chemical properties of these molecules are highly dependent on the nature and position of the substituents on the phenyl rings.

The 3'-chloro substituent is an electron-withdrawing group that can impact the electronic properties of the phenyl ring and the molecule as a whole. It can also participate in halogen bonding, a type of non-covalent interaction that can be important for molecular recognition.

SAR studies on analogs would systematically vary these substituents to probe their effects. For example, replacing the tert-butyl group with smaller alkyl groups (e.g., isopropyl, ethyl) or larger ones (e.g., adamantyl) could provide insights into the optimal size for a particular application. Similarly, moving the chloro group to the 2' or 4' position, or replacing it with other halogens (fluoro, bromo) or different electron-withdrawing or -donating groups, would elucidate the electronic and steric requirements for activity.

A hypothetical SAR study could explore the following modifications:

| Position of Substitution | Original Substituent | Modified Substituent | Rationale for Modification |

| 4 | -C(CH₃)₃ | -H, -CH₃, -OCH₃ | To investigate the role of the bulky alkyl group |

| 3' | -Cl | -F, -Br, -I, -CF₃ | To study the effect of halogen and electronic properties |

| 2', 5', 2, 6 | -H | -CH₃, -Cl | To explore the impact of additional steric hindrance |

Exploration of Stereoisomers and Their Distinct Chemical Behavior

The carbon atom bearing the hydroxyl group in this compound is a stereocenter, meaning the molecule is chiral and can exist as two enantiomers: (R)-4-tert-Butyl-3'-chlorobenzhydrol and (S)-4-tert-Butyl-3'-chlorobenzhydrol. These enantiomers are non-superimposable mirror images of each other.

The synthesis of a single enantiomer, known as asymmetric synthesis, is a significant area of academic exploration. This can be achieved using chiral catalysts or chiral auxiliaries. For instance, the reduction of the corresponding benzophenone (4-tert-butyl-3'-chlorobenzophenone) can be carried out using a chiral reducing agent, such as a borane (B79455) complexed with a chiral oxazaborolidine (Corey-Bakshi-Shibata reduction), to yield one enantiomer in excess.

The distinct chemical behavior of these stereoisomers is most evident in their interactions with other chiral molecules or environments. For example, in biochemical systems, one enantiomer might bind strongly to a receptor or enzyme, while the other shows little to no affinity. This is because biological macromolecules are themselves chiral.

In chemical reactions, the stereoisomers can exhibit different reaction rates when reacting with another chiral molecule. Furthermore, their physical properties, such as their interaction with polarized light (optical rotation), are distinct. One enantiomer will rotate plane-polarized light in one direction, while the other will rotate it by an equal amount in the opposite direction.

Applications of Derivatives in Advanced Organic Materials and Catalysis

While direct applications of this compound are not documented, its derivatives and analogs hold potential in several areas of advanced materials and catalysis.

Advanced Organic Materials: The rigid, three-dimensional structure of the benzhydrol scaffold makes it an interesting building block for polymers and other organic materials. Derivatives with polymerizable groups could be incorporated into polymers to enhance their thermal stability or to introduce specific optical properties. The presence of the polar hydroxyl group and the potential for hydrogen bonding can also influence the self-assembly of these molecules into larger, ordered structures.

Catalysis: Chiral benzhydrols and their derivatives can serve as ligands for metal-based catalysts in asymmetric synthesis. The hydroxyl group can coordinate to a metal center, and the chiral environment created by the substituted phenyl rings can influence the stereochemical outcome of a reaction. For example, a chiral benzhydrol derivative could be used to prepare a catalyst for the enantioselective addition of a nucleophile to a prochiral substrate.

Furthermore, the benzhydrol moiety itself can act as a catalyst in certain organocatalytic reactions, where the hydroxyl group can participate in hydrogen bonding to activate a substrate.

Future Directions and Emerging Research Avenues for 4 Tert Butyl 3 Chlorobenzhydrol

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of 4-tert-Butyl-3'-chlorobenzhydrol and its derivatives could be significantly advanced through the adoption of flow chemistry and automated synthesis platforms. Continuous flow processes offer numerous advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and greater scalability. For the synthesis of benzhydrol derivatives, flow chemistry can facilitate precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. researchgate.netresearchgate.netjst.org.in

The modular nature of flow chemistry systems allows for the seamless integration of multiple reaction steps, purification, and analysis in a continuous sequence. This approach is particularly advantageous for multi-step syntheses, which are common in the preparation of complex organic molecules. Automated platforms can enable high-throughput screening of reaction conditions to rapidly identify optimal synthetic routes for this compound and related compounds. The development of such automated processes would not only accelerate research but also pave the way for more efficient and sustainable chemical manufacturing. tcichemicals.com

Table 1: Potential Advantages of Flow Chemistry for the Synthesis of this compound

| Feature | Benefit in Synthesis |

| Precise Control | Improved yield and selectivity by fine-tuning temperature, pressure, and stoichiometry. |

| Enhanced Safety | Smaller reaction volumes minimize risks associated with exothermic reactions or hazardous reagents. tcichemicals.com |

| Scalability | Seamless transition from laboratory-scale synthesis to larger-scale production. |

| Automation | High-throughput screening of reaction conditions and multistep synthesis capabilities. researchgate.net |

| Reproducibility | Consistent product quality due to minimized human error. tcichemicals.com |

Exploration in Supramolecular Chemistry and Host-Guest Interactions

The unique structural characteristics of this compound make it an intriguing candidate for studies in supramolecular chemistry, particularly in the realm of host-guest interactions. Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of organized assemblies. oup.com The bulky tert-butyl group of this compound can play a significant role in directing these interactions, potentially leading to the formation of stable inclusion complexes with host molecules such as cyclodextrins or calixarenes.

The chlorine atom on the phenyl ring can participate in halogen bonding, a directional non-covalent interaction that is increasingly being utilized in crystal engineering and the design of supramolecular architectures. Investigating the host-guest chemistry of this compound could lead to the development of novel sensors, molecular capsules for targeted delivery, or new materials with tunable properties. The study of these interactions would provide fundamental insights into the principles of molecular recognition. researchgate.net

Advanced Spectroscopic Probes and Imaging Techniques Applied to this compound

A deeper understanding of the physicochemical properties and behavior of this compound can be achieved through the application of advanced spectroscopic and imaging techniques. High-resolution spectroscopic methods can provide detailed information about the molecular structure, conformation, and electronic properties of the compound. The presence of a halogen atom makes it amenable to techniques that are sensitive to local electronic environments.

Future research could employ techniques such as solid-state NMR and X-ray crystallography to elucidate the three-dimensional structure and intermolecular interactions of this compound in the solid state. Advanced imaging techniques, such as scanning tunneling microscopy (STM), could be used to visualize individual molecules and their self-assembly on surfaces. Furthermore, the development of fluorescent probes based on the this compound scaffold could enable real-time imaging of biological processes or the detection of specific analytes.

Potential as a Chiral Building Block in Complex Molecule Synthesis

The presence of a stereocenter at the benzylic carbon makes this compound a potentially valuable chiral building block in the asymmetric synthesis of more complex molecules. Chiral molecules are of paramount importance in the pharmaceutical and agrochemical industries, as different enantiomers of a compound can exhibit vastly different biological activities. The synthesis of enantiomerically pure this compound would be a critical first step in exploring its utility in this area. nih.gov

Once obtained in enantiopure form, this chiral alcohol could serve as a starting material for the synthesis of a wide range of complex targets. nih.gov The hydroxyl group can be readily converted into other functional groups, and the aromatic rings can be further functionalized, allowing for the construction of diverse molecular architectures. The bulky tert-butyl group and the chloro substituent can influence the stereochemical outcome of subsequent reactions, making it a potentially useful tool for controlling the three-dimensional structure of the final products. nih.gov

Table 2: Potential Applications of Chiral this compound in Synthesis

| Application Area | Synthetic Utility |

| Asymmetric Catalysis | As a precursor to chiral ligands for transition metal catalysts. |

| Natural Product Synthesis | Incorporation into the backbone of complex natural products. nih.gov |

| Pharmaceuticals | As a key intermediate in the synthesis of single-enantiomer drugs. nih.gov |

| Materials Science | For the creation of chiral polymers and liquid crystals. |

Interdisciplinary Research at the Interface of Organic Chemistry and Other Disciplines

The unique combination of functional groups in this compound opens up opportunities for interdisciplinary research that bridges organic chemistry with materials science, medicinal chemistry, and environmental science.

In materials science , this compound could be explored as a component of liquid crystals, polymers, or metal-organic frameworks (MOFs). The rigid benzhydryl core, coupled with the bulky tert-butyl group, could lead to materials with interesting optical or electronic properties.

In medicinal chemistry , diarylmethanol scaffolds are present in a number of biologically active compounds. rsc.org Future research could investigate the potential biological activity of this compound and its derivatives. The lipophilic nature imparted by the tert-butyl and chloro groups could influence its pharmacokinetic properties.

From an environmental science perspective, understanding the environmental fate and potential transformations of halogenated organic compounds is crucial. Studies on the photochemical degradation or microbial metabolism of this compound could provide valuable data in this regard. The spectroscopic data for such halogenated compounds are important for their environmental monitoring. mdpi.com

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 4-tert-Butyl-3'-chlorobenzhydrol, and how can reaction conditions be optimized for high yield?

- Methodology : Begin with Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the tert-butyl and chlorophenyl groups. Optimize parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE). Monitor progress via HPLC or GC-MS. For purification, employ column chromatography with gradients of ethyl acetate/hexane, validated by TLC. Reference analogs in (catalyzed polymer synthesis) for catalyst selection strategies .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation be validated?

- Methodology : Use H/C NMR to confirm structural integrity (e.g., tert-butyl singlet at ~1.3 ppm, benzhydrol hydroxyl proton). Cross-validate with FT-IR (O-H stretch ~3200-3400 cm) and high-resolution mass spectrometry (HRMS). Compare with spectral libraries of structurally similar compounds (e.g., ’s benzaldehyde derivatives) to resolve ambiguities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Follow guidelines from Safety Data Sheets (SDS) of analogous chlorinated compounds (): use fume hoods, nitrile gloves, and chemical-resistant aprons. Store in amber glass under inert atmosphere to prevent oxidation. Train personnel on emergency procedures (e.g., eye wash protocols per ) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) elucidate the reaction mechanisms involving this compound in catalytic systems?

- Methodology : Perform density functional theory (DFT) calculations to map energy profiles for proposed reaction pathways (e.g., tert-butyl steric effects on transition states). Validate with kinetic isotope effects (KIEs) or isotopic labeling experiments. Cross-reference with ’s frameworks for integrating computational and experimental data .

Q. What strategies resolve contradictions in reported catalytic activities of this compound derivatives across studies?

- Methodology : Conduct systematic reviews to identify variables (e.g., solvent polarity, substrate ratios) causing discrepancies. Replicate key studies under controlled conditions, using standardized characterization methods (e.g., in situ Raman spectroscopy). Apply meta-analysis tools to quantify effect sizes, as suggested in ’s emphasis on multi-method validation .

Q. How can this compound be functionalized for applications in asymmetric catalysis, and what chiral auxiliaries are most effective?

- Methodology : Screen chiral ligands (e.g., BINOL, Jacobsen catalysts) in enantioselective reactions. Use circular dichroism (CD) to monitor stereochemical outcomes. Optimize ee (enantiomeric excess) via kinetic resolution or dynamic kinetic asymmetric transformations (DYKAT). Reference ’s catalyst design principles for polymer synthesis .

Q. What advanced analytical workflows are recommended for detecting trace impurities in this compound samples?

- Methodology : Employ hyphenated techniques like LC-MS/MS or GC-TOF to identify sub-1% impurities. Validate limits of detection (LOD) using spike-and-recovery experiments. Cross-check with ’s purity assessment protocols for related aldehydes .

Methodological Best Practices

- Experimental Design : Align with ’s research models: define hypotheses, select variables systematically, and integrate findings iteratively .

- Data Validation : Use triangulation (e.g., spectroscopic, computational, and kinetic data) per ’s recommendations to enhance credibility .

- Safety Compliance : Regularly update SDS protocols based on new hazard data (e.g., ’s revisions for nitro-phenol analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。